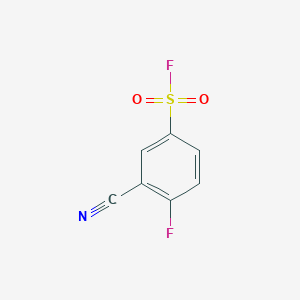

3-Cyano-4-fluorobenzenesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyano-4-fluorobenzenesulfonyl fluoride is a chemical compound with the molecular formula C7H3F2NO2S . It has a molecular weight of 203.17 . The compound is typically stored at room temperature and is available in powder form .

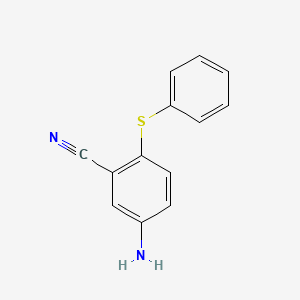

Molecular Structure Analysis

The InChI code for 3-Cyano-4-fluorobenzenesulfonyl fluoride is1S/C7H3F2NO2S/c8-7-2-1-6 (13 (9,11)12)3-5 (7)4-10/h1-3H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

3-Cyano-4-fluorobenzenesulfonyl fluoride is a powder that is stored at room temperature .Applications De Recherche Scientifique

Enzyme Inhibition for Antimycobacterial Agents

A study by Ceruso et al. (2014) explored the efficacy of fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, derived from cyanuric fluoride, as inhibitors of three β-carbonic anhydrases from Mycobacterium tuberculosis. These derivatives, through the incorporation of fluorine atoms, efficiently inhibited the enzymes, suggesting potential for development into antimycobacterial agents with novel mechanisms of action. This research underscores the importance of fluorine in enhancing the biological activity of sulfonamide-based inhibitors against drug-resistant pathogens (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

C-H···F Interactions in Crystal Structures

The study of C−H···F interactions in crystalline fluorobenzenes by Thalladi et al. (1998) demonstrates the weak acceptor capabilities of the C−F group in fluorinated aromatic compounds. This research is crucial for understanding the structural determinants in the crystal packing of fluorobenzenes and their derivatives, highlighting the nuanced interactions that fluorine atoms introduce into molecular structures (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).

Fluorine Introduction in Organic Compounds

Liu et al. (2012) developed a method for the oxidative aliphatic C-H fluorination using fluoride ion catalyzed by a manganese porphyrin complex. This process allows for the direct introduction of fluorine into a wide range of hydrocarbons under mild conditions, providing a versatile tool for synthesizing fluorinated organic molecules, which are increasingly important in drug development and materials science (Liu, Huang, Cheng, Nielsen, Goddard, & Groves, 2012).

Biodegradation of Fluorinated Compounds

Research by Moreira et al. (2009) on the degradation of difluorobenzenes by Labrys portucalensis highlights the microbial biodegradation of fluorinated aromatic compounds. This study provides insight into the mechanisms through which specific microbial strains can degrade and defluorinate environmentally persistent fluorinated pollutants, offering potential pathways for bioremediation strategies (Moreira, Amorim, Carvalho, & Castro, 2009).

Safety And Hazards

Propriétés

IUPAC Name |

3-cyano-4-fluorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFVVJPZORGMMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4-fluorobenzenesulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733908.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)

![1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2733917.png)

![8-fluoro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2733931.png)